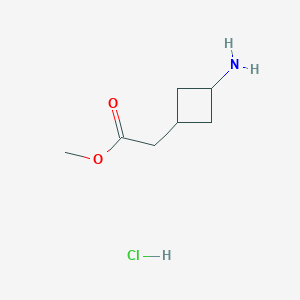![molecular formula C6H7FO3 B6242921 4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2648961-49-1](/img/new.no-structure.jpg)
4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that features a unique structure with a fluorine atom and an oxabicyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves cycloaddition reactions. One common method is the palladium-catalyzed [2σ + 2π] cycloaddition of bicyclo[1.1.0]butanes with aldehydes. This reaction proceeds through a zwitterionic mechanism involving σ-bond cleavage, nucleophilic addition, and allylic substitution . The reaction conditions often include the use of a palladium catalyst and specific ligands to control stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar principles as laboratory synthesis. The scalability of the cycloaddition reactions and the availability of starting materials are key factors in optimizing industrial production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it useful in the study of enzyme mechanisms and receptor binding.
Mechanism of Action
The mechanism of action of 4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its unique bicyclic structure. The compound can mimic the geometry of ortho-substituted phenyl rings, allowing it to bind to specific enzymes or receptors with high affinity . This interaction can modulate biological pathways and produce desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-oxabicyclo[2.1.1]hexane: A similar compound without the fluorine atom, used as a bioisostere in medicinal chemistry.
Bicyclo[2.1.1]hexane: Another related structure that lacks the oxygen atom, used in the synthesis of various bioactive molecules.
Uniqueness
4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its binding affinity and selectivity for biological targets. Additionally, the oxabicyclohexane ring provides a rigid and conformationally stable framework, making it an attractive scaffold for drug design .
Properties
CAS No. |
2648961-49-1 |
|---|---|
Molecular Formula |
C6H7FO3 |
Molecular Weight |
146.12 g/mol |
IUPAC Name |
4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H7FO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3H2,(H,8,9) |
InChI Key |
OFDYULWKVAIDBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



